N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine
Description
Properties
Molecular Formula |
C18H14BrN3O2 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22) |
InChI Key |
FEOZEDDYWHYCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl moieties with the pyridazine ring using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Halogen Effects : The 4-bromophenyl group in the target compound and its analogues (e.g., N-(4-bromophenyl)maleimide) demonstrates consistent hydrophobic and van der Waals interactions in binding pockets. However, halogen size (Br vs. F, Cl, I) shows minimal impact on potency in MGL inhibition .
Benzodioxole vs. Fluorophenyl : The benzodioxolylmethyl group in the target compound may enhance solubility compared to fluorophenyl derivatives (e.g., BPN-15606), which prioritize blood-brain barrier penetration for CNS targets .
Biological Target Specificity : The 4-bromophenyl-pyridazine scaffold is adaptable to diverse targets (TTSS, HIV RT, MGL), suggesting its role as a privileged structure in drug discovery.
Crystallographic and Computational Validation
Structural validation of pyridazine derivatives relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . For example, the target compound’s benzodioxole moiety likely forms hydrogen-bonding networks similar to those observed in quinoline derivatives (), validated via graph-set analysis ().
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, anticancer, and anti-inflammatory research. This article presents a detailed examination of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities. The specific structure includes a benzodioxole moiety and a bromophenyl group, which may contribute to its biological efficacy.
Antitumor Activity
Pyrazole derivatives, including those related to pyridazine compounds, have shown promising antitumor effects. For instance, studies have reported that pyrazole derivatives exhibit significant inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR . The structural features of this compound may enhance its interaction with these targets, warranting further investigation into its anticancer properties.
Anti-inflammatory Activity
In addition to antifungal and anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research has indicated that these compounds can inhibit pro-inflammatory pathways, suggesting that this compound could similarly exhibit such effects .
Study on Antifungal Activity
A recent investigation assessed various benzodioxole derivatives for their antifungal potential. The study found that compounds similar to this compound displayed notable activity against fungal strains. The most potent derivatives were characterized by their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .
Antitumor Synergistic Effects
In a study focusing on the synergistic effects of pyrazole derivatives in combination with doxorubicin in breast cancer models (MCF-7 and MDA-MB-231), it was reported that certain halogenated pyrazoles exhibited enhanced cytotoxicity. This suggests that incorporating bromine or similar substituents in compounds like this compound could improve therapeutic efficacy against resistant cancer cell lines .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
